molecular formula C9H8N2O2 B2924452 6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one CAS No. 2059948-87-5

6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one

Cat. No.: B2924452
CAS No.: 2059948-87-5
M. Wt: 176.175
InChI Key: ZVHPVDZVGZKPON-UHFFFAOYSA-N
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Description

6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a unique fusion of a furan ring and a pyridazinone ring. This compound is part of the broader class of pyridazinone derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted furan with a hydrazine derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one is unique due to its fused ring structure, which combines the properties of both furan and pyridazinone rings. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-cyclopropylfuro[2,3-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9-8-6(3-4-13-8)5-10-11(9)7-1-2-7/h3-5,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHPVDZVGZKPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CO3)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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